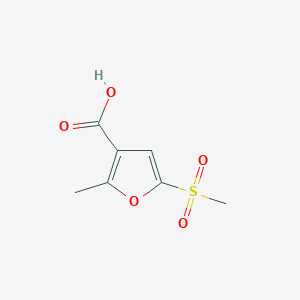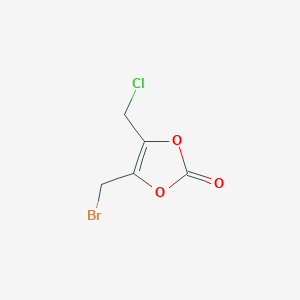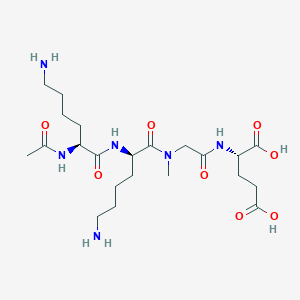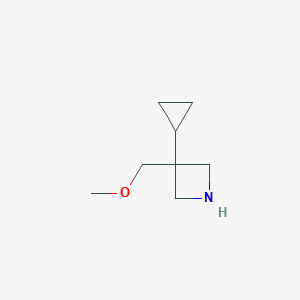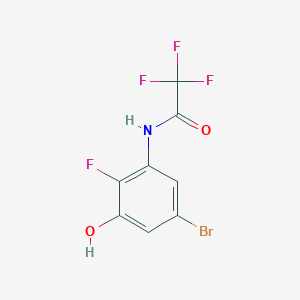![molecular formula C11H11BrClN3O B1383661 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416712-73-6](/img/structure/B1383661.png)
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
The compound “3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. These include a pyrazolo[3,4-c]pyridine ring, a bromine atom, a chlorine atom, and a tetrahydro-2H-pyran-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-c]pyridine ring and the introduction of the bromine and chlorine atoms. The tetrahydro-2H-pyran-2-yl group could potentially be introduced through a reaction with a suitable pyran derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-c]pyridine ring, which is a fused ring system containing nitrogen atoms. The bromine and chlorine atoms would be expected to be bonded to the carbon atoms of the ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms and the nitrogen atoms in the ring system. The halogen atoms could potentially undergo substitution reactions, while the nitrogen atoms could participate in a variety of reactions, including those involving the formation or breaking of nitrogen-nitrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms and the nitrogen-containing ring system could affect properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyran Derivatives
Tetrahydropyran rings are prevalent in numerous natural products and pharmaceuticals. The compound can serve as a precursor for the synthesis of various tetrahydropyran derivatives. These derivatives have been synthesized using methods such as platinum-catalyzed hydroalkoxylation , which tolerates various functional groups and substitution patterns, making it a versatile tool in organic synthesis.
Catalytic Protodeboronation
The pyrazolopyridine moiety of the compound can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is valuable for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolbox for organic synthesis and potentially leading to the synthesis of complex molecules like Δ8-THC and cholesterol .
Nickel-Catalyzed Cross-Coupling Reactions
This compound can act as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. Such reactions are crucial for the preparation of selective small-molecule agonists, which have applications in studies of sexual dysfunction in humans .
Synthesis of Complex Carbohydrates
The structural features of the compound make it suitable as a building block for the synthesis of complex carbohydrates. It can be used to introduce protecting groups necessary for the stepwise construction of intricate carbohydrate molecules .
Development of Novel Inhibitors
Pyrazolopyridine derivatives, including the compound , have been explored for their potential as inhibitors in various biological pathways. They have shown good inhibitory effects with IC50 values comparable to known inhibitors, indicating their potential in drug discovery and development .
Drug Design and ATP Pocket Binding
The compound’s framework allows for the design of molecules that can interact with the ATP pocket of target proteins. This interaction is crucial for the development of new drugs, as it can disrupt the energy transfer in disease-causing pathways. Compounds similar to the one have been evaluated for their fit within the ATP pocket, which is a critical step in the drug design process .
Synthesis Strategies for Pyrazolopyridine Derivatives
The compound serves as a case study in the synthesis strategies for pyrazolopyridine derivatives. Researchers have systematized methods to assemble the pyrazolopyridine system, considering their advantages and drawbacks, which is essential for the development of new synthetic routes .
Organoboron Chemistry
Organoboron compounds are pivotal in modern organic chemistry, especially in cross-coupling reactions. The compound can be used to explore new transformations in organoboron chemistry, potentially leading to the development of novel borylation approaches and the synthesis of boronic esters .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBBWGVVZLIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



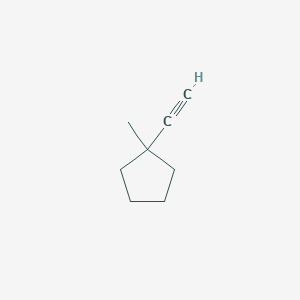
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
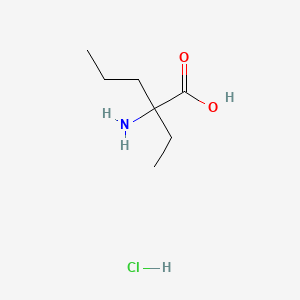
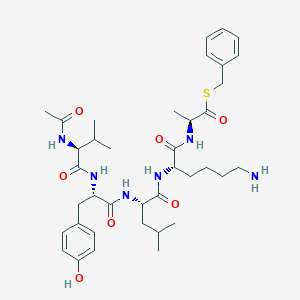

![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
